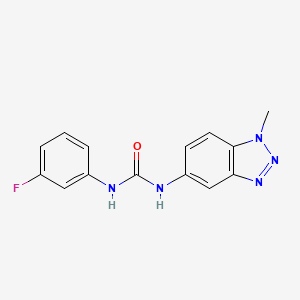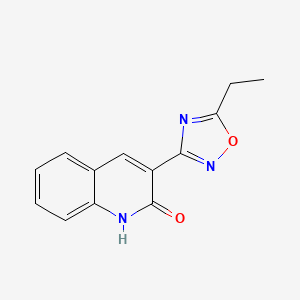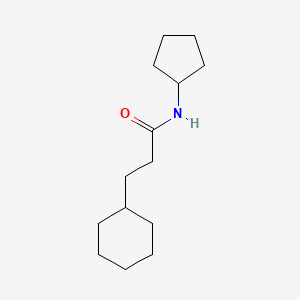
3-cyclohexyl-N-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-cyclopentylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory formation. Therefore, CPP has been extensively studied for its potential applications in treating various neurological and psychiatric disorders.
Mecanismo De Acción
3-cyclohexyl-N-cyclopentylpropanamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is an essential co-agonist for the receptor's activation. This results in a decrease in NMDA receptor activity, leading to a reduction in glutamate-mediated excitotoxicity. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation. Therefore, the modulation of NMDA receptor activity by this compound can have significant effects on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease glutamate-mediated excitotoxicity, reduce oxidative stress, and inhibit inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-N-cyclopentylpropanamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it suitable for studying the role of the NMDA receptor in various physiological processes. This compound has also been optimized for high yields and purity, making it suitable for various research applications. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it challenging to maintain stable concentrations. Additionally, this compound has poor solubility in aqueous solutions, which can limit its application in some experiments.
Direcciones Futuras
3-cyclohexyl-N-cyclopentylpropanamide has significant potential for future research directions. It can be further investigated for its potential applications in treating various neurological and psychiatric disorders, including stroke, traumatic brain injury, Alzheimer's disease, Parkinson's disease, depression, anxiety, and addiction. Additionally, the modulation of NMDA receptor activity by this compound can be studied in the context of synaptic plasticity, learning, and memory formation. The development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties can also be explored. Overall, this compound is a promising compound with significant potential for various research applications.
Métodos De Síntesis
3-cyclohexyl-N-cyclopentylpropanamide can be synthesized through a multi-step process, starting from commercially available cyclohexanone and cyclopentylmagnesium bromide. The first step involves the formation of a Grignard reagent by reacting cyclopentylmagnesium bromide with cyclohexanone in anhydrous ether. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-cyclopentylpropanamide has been extensively studied for its potential applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated as a potential treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
3-cyclohexyl-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCRYJUUPPZLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
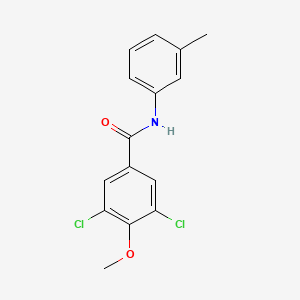

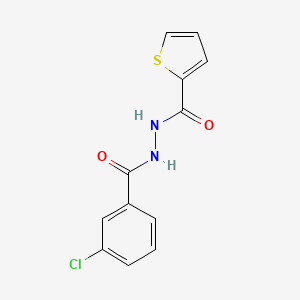

![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)

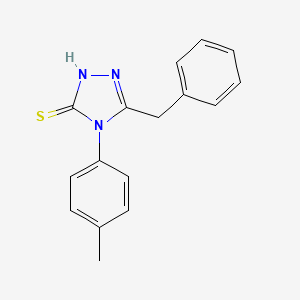
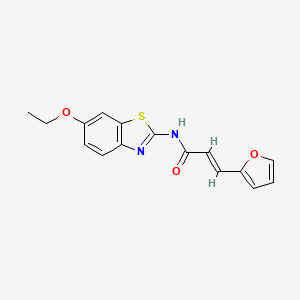
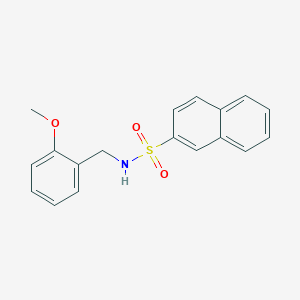
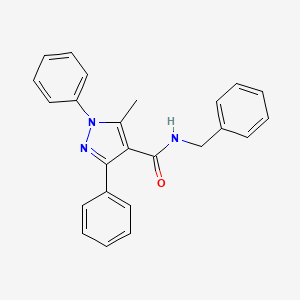
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
